5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione
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Overview
Description
Preparation Methods
The synthesis of 5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione typically involves a one-pot, three-component reaction. The reaction involves aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C . This method yields the desired compound in high yields (82-89%) and is advantageous due to its simplicity, high efficiency, and the availability of starting materials .
Chemical Reactions Analysis
5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different spiro-heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. Its interaction with enzymes and receptors in these pathways leads to its observed biological effects .
Comparison with Similar Compounds
5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione can be compared with other spiro-heterocyclic compounds such as:
Spiro[1,3]oxazino[5,6-c]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Oxazino[5,6-f]quinolinone derivatives: These compounds have a different arrangement of the oxazine ring, resulting in distinct chemical and biological properties. The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and biological activities.
Properties
CAS No. |
63330-60-9 |
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Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-phenyl-[1,3]oxazino[6,5-c]quinoline-1,3-dione |
InChI |
InChI=1S/C17H10N2O3/c20-16-13-11-8-4-5-9-12(11)18-14(10-6-2-1-3-7-10)15(13)22-17(21)19-16/h1-9H,(H,19,20,21) |
InChI Key |
CHINHGYYKKBNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2OC(=O)NC4=O |
Origin of Product |
United States |
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